molecular formula C10H8FNO B13584070 2-Fluoro-5-(2-oxopropyl)benzonitrile

2-Fluoro-5-(2-oxopropyl)benzonitrile

Cat. No.: B13584070
M. Wt: 177.17 g/mol
InChI Key: PUWISNCDTBXFQU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-oxopropyl)benzonitrile is an organic compound with the molecular formula C10H8FNO It is a derivative of benzonitrile, featuring a fluorine atom and a 2-oxopropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-oxopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with a suitable ketone under acidic or basic conditions. For example, the reaction with acetone in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-oxopropyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Fluoro-5-(2-oxopropyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-oxopropyl)benzonitrile is unique due to the presence of both a fluorine atom and a 2-oxopropyl group, which confer distinct chemical and physical properties. These features make it a valuable intermediate in the synthesis of various functional materials and bioactive compounds .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

2-fluoro-5-(2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H8FNO/c1-7(13)4-8-2-3-10(11)9(5-8)6-12/h2-3,5H,4H2,1H3

InChI Key

PUWISNCDTBXFQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

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